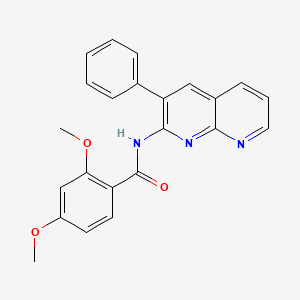

![molecular formula C25H28N4O2S B3009260 5-((2,5-dimethylbenzyl)thio)-1-ethyl-6-(4-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one CAS No. 1359433-62-7](/img/structure/B3009260.png)

5-((2,5-dimethylbenzyl)thio)-1-ethyl-6-(4-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "5-((2,5-dimethylbenzyl)thio)-1-ethyl-6-(4-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one" is a derivative of the pyrazolo[4,3-d]pyrimidin-7(6H)-one family, which is known for its potential biological activities, including anticancer properties. The structure of this compound suggests that it may have been designed to interact with biological targets through its pyrazolo[4,3-d]pyrimidin core, potentially modified with various substituents to enhance its activity or selectivity.

Synthesis Analysis

The synthesis of related pyrazolo[3,4-d]pyrimidin-4-one derivatives typically involves the preparation of a pyrazoloxazine derivative, which is then reacted with various nucleophiles to afford the corresponding pyrazolo[3,4-d]pyrimidin-4-ones . For instance, the synthesis of 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d][1,3]oxazin-4-one is achieved by hydrolysis and subsequent reaction with acetic anhydride, followed by reactions with different nucleophiles such as hydroxylamine hydrochloride, urea, and thiourea . Although the exact synthesis of the compound is not detailed in the provided papers, it is likely that a similar synthetic strategy could be employed, with modifications to introduce the specific substituents.

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidin-4-one derivatives is characterized by the presence of a pyrazole ring fused to a pyrimidinone moiety. The X-ray crystallographic data of a related compound supports the structure of these derivatives . The presence of substituents such as dimethylbenzyl and methoxybenzyl groups in the compound of interest would influence its three-dimensional conformation and potentially its interaction with biological targets.

Chemical Reactions Analysis

Pyrazolo[3,4-d]pyrimidin-4-one derivatives can undergo various chemical reactions, including condensation with aromatic aldehydes to yield benzylideneamino derivatives . The reactivity of these compounds can be further explored by coupling with different reagents, such as hydrazine hydrate analogues, to furnish a series of novel derivatives . The thioether linkage in the compound of interest suggests that it could participate in reactions typical of sulfur-containing compounds, such as oxidation or alkylation.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-d]pyrimidin-4-one derivatives are influenced by their molecular structure. The presence of electron-donating and electron-withdrawing groups can affect properties such as solubility, melting point, and stability. The compound's lipophilicity, influenced by the methoxy and methyl substituents, would be an important factor in its biological activity, as it affects the ability to cross cell membranes . Additionally, quantum chemical calculations, such as those performed on pyrazolo[1,5-c]pyrimidin-7(1H)-one derivatives, can provide insights into the electronic properties, including HOMO-LUMO gaps and chemical reactivity parameters .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

Novel Heterocyclic Compound Synthesis : Research has demonstrated the synthesis of novel compounds derived from visnaginone and khellinone, showcasing anti-inflammatory and analgesic properties. These compounds exhibit significant inhibitory activity on cyclooxygenase-2 (COX-2) selectivity, analgesic activity, and anti-inflammatory effects, highlighting their potential in pharmaceutical applications (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

Anticancer Activity : Another study focused on the synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives, revealing their potential as antitumor agents against the MCF-7 human breast adenocarcinoma cell line. This study underscores the importance of these compounds in developing new cancer treatments (Khaled R. A. Abdellatif et al., 2014).

Therapeutic Applications

Anti-Inflammatory, Analgesic, and Antipyretic Activities : The synthesis of pyrazolone derivatives attached to a pyrimidine moiety was investigated for their potential anti-inflammatory, analgesic, and antipyretic activities. Compounds containing pyrazolone and amino pyrimidine as basic moieties were screened, with some exhibiting activities nearly similar to standard treatments (R. V. Antre et al., 2011).

Cytotoxicity and Antiproliferative Activity : Research into thiazole/benzothiazole fused pyranopyrimidine derivatives has shown selective cytotoxicity to cancer cells compared to normal cells, with certain compounds displaying potent antiproliferative activity against various cancer cell lines. This highlights their potential as cancer therapeutics (P. Nagaraju et al., 2020).

Antimicrobial and Anticancer Agents : A study synthesized novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives, evaluating them as antimicrobial and anticancer agents. Some compounds showed higher anticancer activity than the reference drug doxorubicin, along with good to excellent antimicrobial activity (H. Hafez et al., 2016).

Eigenschaften

IUPAC Name |

5-[(2,5-dimethylphenyl)methylsulfanyl]-1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methylpyrazolo[4,3-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N4O2S/c1-6-29-23-22(18(4)27-29)26-25(32-15-20-13-16(2)7-8-17(20)3)28(24(23)30)14-19-9-11-21(31-5)12-10-19/h7-13H,6,14-15H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFSCKHUXXBCLFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)OC)SCC4=C(C=CC(=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-((2,5-dimethylbenzyl)thio)-1-ethyl-6-(4-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)methanesulfonamide](/img/structure/B3009179.png)

![7-Bromo-1-methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one](/img/structure/B3009183.png)

![N-{2-[(propan-2-yl)amino]ethyl}acetamide](/img/structure/B3009184.png)

![Methyl 2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)propanoate](/img/structure/B3009190.png)

![5-chloro-2-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3009192.png)

![N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3009193.png)

![1-([2,4'-Bipyridin]-4-ylmethyl)-3-(thiophen-2-yl)urea](/img/structure/B3009195.png)

![N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide](/img/structure/B3009196.png)

![1-[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole](/img/structure/B3009197.png)

![Tert-butyl 7-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-2,3-dihydroindole-1-carboxylate](/img/structure/B3009199.png)